Ethylicin
Overview
Description
Synthesis Analysis
Ethylene, the simplest alkene, is a crucial intermediate in the chemical industry, significantly driven by the polyethylene market. Its synthesis involves catalytic processes, with recent advances aiming at more efficient methods. Large-scale synthesis routes exist, and innovations in reactor designs and catalytic mixtures aim to enhance efficiency, highlighting the ongoing research to optimize ethylene production from both fossil fuels and biomass-based resources (Yue et al., 2012); (Pereira, 1999).
Molecular Structure Analysis
The molecular structure of ethylene has been rigorously analyzed, with key structural parameters determined through electron diffraction and spectroscopic methods. The bond lengths and angles within the ethylene molecule have been accurately measured, providing a foundational understanding of its geometry and serving as a benchmark for studying related compounds (Bartell & Bonham, 1959).
Chemical Reactions and Properties
Ethylene participates in a wide range of chemical reactions, including polymerization under high pressure to form polyethylene, a critical material in numerous applications. The polymerization process varies with pressure, influencing the properties of the resulting polyethylene. Ethylene also engages in transition-metal-catalyzed carbon-carbon bond-forming reactions, underlining its versatility as a building block in organic synthesis (Chelazzi et al., 2005); (Saini, Stokes, & Sigman, 2013).
Physical Properties Analysis
The physical properties of ethylene and its derivatives, such as the bis(ethylenedithio)tetrathiafulvalene (ET) complexes, have been thoroughly investigated. These studies cover aspects like crystal structures and semiconducting behavior, contributing to our understanding of ethylene's role in materials science (Kanehama et al., 2003).
Chemical Properties Analysis
The chemical properties of ethylene, including its reactivity in polar cycloaddition reactions and its role in ethylene biosynthesis in plants, have been explored to elucidate its dual electrophilic/nucleophilic character and its biological significance. These studies provide insight into ethylene's broad utility and function in both industrial and biological contexts (Domingo, Chamorro, & Pérez, 2008); (Boller & Kende, 1980).
Scientific Research Applications
Agricultural Applications:
- Ethylicin has been effective in controlling bacterial leaf blight in rice caused by Xanthomonas oryzae pv. oryzae. This control is achieved by increasing defense enzymes and chlorophyll content in rice, affecting the abscisic acid signal pathway, and activating calcium-dependent protein kinase 24 (OsCPK24) (Lu et al., 2023).
- It also inhibits Xanthomonas oryzae pv. oryzicola, responsible for bacterial leaf streak in rice. Ethylicin boosts defensive enzyme activities and gene expression in rice, and significantly inhibits the bacterium's activity both in vivo and in vitro (Huang et al., 2023).
- In the context of potato late blight caused by Phytophthora infestans, ethylicin inhibits mycelial growth, sporulation, spore germination, and virulence of the pathogen. It may act by suppressing peptide or protein biosynthesis, impacting ribosomal function and amino acid metabolism (Zhang et al., 2020).
- Ethylicin also shows effects against Pseudomonas syringae pv. actinidiae, which causes bacterial canker in kiwifruit. It inhibits the growth of this bacterium and prevents cankering in plant stems. Its mechanism involves limiting the movement of Psa, destroying its cell membrane, and inhibiting biofilm formation (Liu et al., 2021).
Medical and Environmental Applications:
- Ethylicin has been examined for its potential carcinogenicity as a frequent contaminant in fermented foods and beverages, particularly in the context of alcoholic beverages (Baan et al., 2007).
- A study on ethylene oxide, a related compound, highlights its increasing use for sterilizing medical devices. This research underscores the importance of understanding the action mechanism and toxicity of such compounds to optimize their applications in healthcare (Mendes et al., 2007).
Safety And Hazards
Ethylicin is moderately toxic and strongly irritates the skin and mucous membranes. In case of exposure, it is recommended to avoid breathing in mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
1-ethylsulfonylsulfanylethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S2/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICGFSUWXCJLCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSS(=O)(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20878708 | |
Record name | S-Ethyl ethanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20878708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-Ethyl ethanethiosulfonate | |
CAS RN |
682-91-7 | |
Record name | Ethylicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000682917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Ethyl ethanethiosulfonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22422 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | S-Ethyl ethanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20878708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethylsulfonylsulfanylethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.